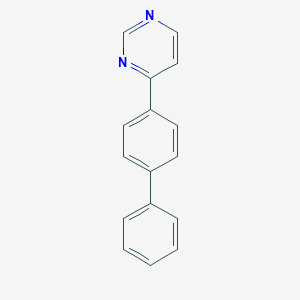
4-(4-Phenylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenylphenyl)pyrimidine, also known as PPD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPD belongs to the pyrimidine family, which is a class of compounds commonly found in nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. 4-(4-Phenylphenyl)pyrimidine has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-(4-Phenylphenyl)pyrimidine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. 4-(4-Phenylphenyl)pyrimidine has also been shown to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Phenylphenyl)pyrimidine in lab experiments is its potential therapeutic applications in various diseases. 4-(4-Phenylphenyl)pyrimidine is also relatively easy to synthesize and has been found to have low toxicity in animal studies. However, one of the main limitations of using 4-(4-Phenylphenyl)pyrimidine in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 4-(4-Phenylphenyl)pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-(4-Phenylphenyl)pyrimidine. Another area of interest is the investigation of the potential therapeutic applications of 4-(4-Phenylphenyl)pyrimidine in other diseases such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of 4-(4-Phenylphenyl)pyrimidine needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of 4-(4-Phenylphenyl)pyrimidine analogs with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-(4-Phenylphenyl)pyrimidine is a heterocyclic compound with significant potential for therapeutic applications in various diseases. The synthesis method of 4-(4-Phenylphenyl)pyrimidine involves a multi-step process that can be optimized to improve yield and purity. 4-(4-Phenylphenyl)pyrimidine has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective effects. The mechanism of action of 4-(4-Phenylphenyl)pyrimidine involves the inhibition of various signaling pathways, but further research is needed to fully understand its therapeutic potential. 4-(4-Phenylphenyl)pyrimidine has several advantages and limitations for lab experiments, and there are several future directions for research in this field.
Métodos De Síntesis
4-(4-Phenylphenyl)pyrimidine can be synthesized through a multi-step process that involves the condensation of 4-phenylbenzaldehyde with malononitrile, followed by cyclization with urea. The yield of 4-(4-Phenylphenyl)pyrimidine can be improved through the optimization of reaction conditions such as temperature, solvent, and catalysts.
Aplicaciones Científicas De Investigación
4-(4-Phenylphenyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 4-(4-Phenylphenyl)pyrimidine exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-(4-Phenylphenyl)pyrimidine has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress. In addition, 4-(4-Phenylphenyl)pyrimidine has been found to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
Propiedades
Número CAS |
92867-89-5 |
|---|---|
Nombre del producto |
4-(4-Phenylphenyl)pyrimidine |
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
4-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-18-16/h1-12H |
Clave InChI |
QAHGDOUMCYILBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |
Solubilidad |
0.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




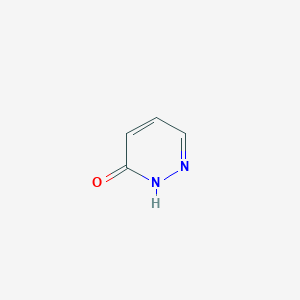

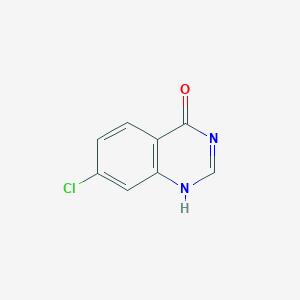

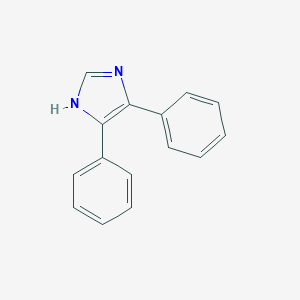
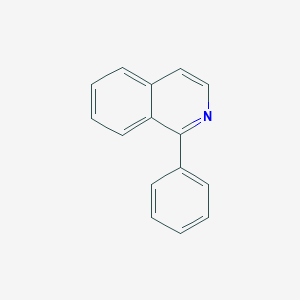
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
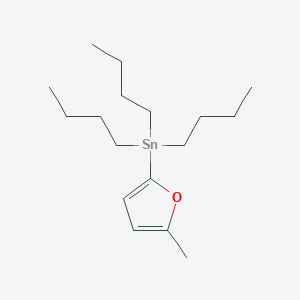
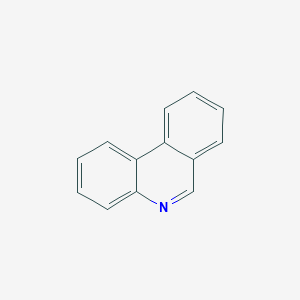
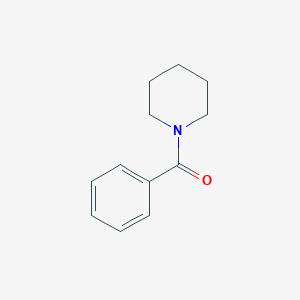
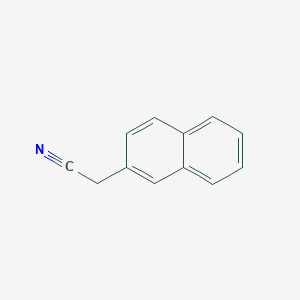

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)